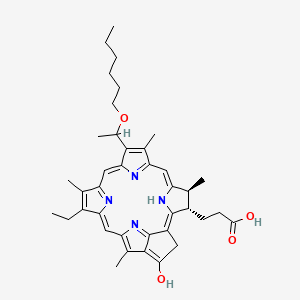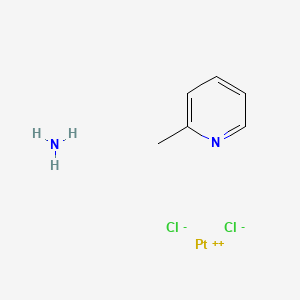
匹可铂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
科学研究应用
Picoplatin 在各个领域得到了广泛的研究,用于其在各个领域的应用:
化学: Picoplatin 的独特结构和反应性使其成为配位化学和铂基络合物研究的重点.
生物学: 该化合物与蛋白质和 DNA 结合的能力对理解细胞过程和开发新的治疗策略具有重要意义.
工业: 虽然其工业应用记录较少,但 Picoplatin 的合成和反应性为铂基化合物的生产和处理提供了见解。
生化分析
Biochemical Properties
Picoplatin interacts with various biomolecules, including proteins like hen egg white lysozyme (HEWL) and bovine pancreatic ribonuclease (RNase A) . The interactions of Picoplatin with these proteins have been investigated using electrospray ionisation mass spectrometry (ESI MS) and X-ray crystallography .
Cellular Effects
Picoplatin has shown significant cytotoxic activity in platinum-resistant small-cell lung cancer (SCLC) lines compared to cisplatin and carboplatin . It causes apoptosis (cell death) by binding to DNA and interfering with DNA replication and transcription .
Molecular Mechanism
Picoplatin exerts its effects at the molecular level by causing apoptosis (cell death) through binding to DNA and interfering with DNA replication and transcription . This interaction with DNA disrupts the normal cellular processes, leading to cell death .
Temporal Effects in Laboratory Settings
Picoplatin has shown significant cytotoxic activity in platinum-resistant SCLC lines compared to cisplatin and carboplatin . The cellular accumulation of Picoplatin in platinum-resistant and parental cells was high relative to levels of cellular platinum found in the same cell lines after cisplatin or carboplatin treatment .
Dosage Effects in Animal Models
The volume of OCT1-expressing xenografts in mice was significantly reduced by Picoplatin treatment, suggesting that OCT1 may enhance the antitumor efficacy of Picoplatin .
Metabolic Pathways
Picoplatin is known to cause apoptosis by binding to DNA and interfering with DNA replication and transcription , which could potentially affect various metabolic pathways.
Transport and Distribution
Picoplatin’s transport and distribution within cells and tissues are influenced by organic cation transporters 1, 2, and 3 (OCT1, OCT2, and OCT3) . The uptake and DNA adduct formation of Picoplatin were found to be significantly enhanced by the expression of the OCTs .
Subcellular Localization
Given that Picoplatin binds to DNA and interferes with DNA replication and transcription , it can be inferred that Picoplatin likely localizes to the nucleus where these processes occur.
准备方法
Picoplatin 的合成涉及多个步骤。 一种方法包括使四氯铂酸钾与碘化钾反应生成四碘铂酸钾,然后与 2-甲基吡啶和氨反应生成 Picoplatin 。 反应条件通常涉及控制温度和特定的溶剂环境,以确保获得所需的产物。
化学反应分析
Picoplatin 会发生各种化学反应,包括:
水解: Picoplatin 可以发生水解反应,其中水分子取代氯配体。
与蛋白质结合: Picoplatin 与溶菌酶和核糖核酸酶 A 等蛋白质结合,形成可使用质谱和 X 射线晶体学分析的加合物.
氧化和还原: Picoplatin 可以参与氧化还原反应,尽管这些反应的具体条件和试剂记录较少。
相似化合物的比较
Picoplatin 与其他铂基化合物进行了比较,例如:
顺铂: 第一种铂基抗癌药物,以其有效性而闻名,但也以其严重的副作用而闻名.
卡铂: 顺铂的衍生物,毒性降低,但作用机制相似.
奥沙利铂: 另一种铂基药物,可诱导核仁应激,用于治疗结直肠癌.
属性
CAS 编号 |
181630-15-9 |
|---|---|
分子式 |
C6H10Cl2N2Pt |
分子量 |
376.14 g/mol |
IUPAC 名称 |
azane;dichloroplatinum;2-methylpyridine |
InChI |
InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3;/q;;;;+2/p-2 |
InChI 键 |
IIMIOEBMYPRQGU-UHFFFAOYSA-L |
SMILES |
CC1=CC=CC=N1.N.[Cl-].[Cl-].[Pt+2] |
规范 SMILES |
CC1=CC=CC=N1.N.Cl[Pt]Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not soluble in water. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AMD 473 AMD-473 AMD473 amminedichloro(2-methylpyridine)platinum(II) Cis-amminedichloro(2-methylpyridine)platinum(II) JM-473 JM473 picoplatin ZD 0473 ZD-0473 ZD0473 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Like other platinum-based chemotherapeutic agents, Picoplatin exerts its anticancer effects primarily by binding to DNA. [, , , , , ] It forms intrastrand and interstrand crosslinks, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). []
A: Picoplatin features a bulky 2-methylpyridine ligand, providing steric hindrance around the platinum center. [, , , ] This structural feature is believed to reduce its susceptibility to inactivation by thiol-containing molecules like glutathione, which contributes to cisplatin resistance. [, , , , ]
A: Research suggests that Picoplatin can bind to proteins, including lysozyme and ribonuclease A. [] The presence of dimethyl sulfoxide (DMSO) appears to influence the binding sites and affinity for these proteins. [] Additionally, studies indicate interaction with bovine serum albumin (BSA), potentially involving specific tryptophan and phenylalanine residues. []
A: The molecular formula of Picoplatin is C8H12Cl2N2Pt, and its molecular weight is 377.19 g/mol. [, , ]
ANone: Several spectroscopic methods have been employed to characterize Picoplatin, including:
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compound. [, , , ] This includes 1H NMR, 13C NMR, and Pt NMR. [, , , ]
- Mass Spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns. [, , , , ] This includes techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). [, ]
- Raman Spectroscopy: Complementary to IR, providing additional information about molecular vibrations. []
- X-ray Crystallography: Used to determine the three-dimensional structure of the molecule in its solid state. [, , , ]
- UV-Visible Spectroscopy: Used to study the interaction of Picoplatin with DNA and other molecules. []
A: Picoplatin exhibits a degree of instability in solution. Studies have shown that it undergoes aquation, a process where a water molecule replaces one of the chloride ligands. [, ] The aquation of Picoplatin follows first-order kinetics, with a rate constant of 0.03086 h-1 and a half-life of 22.5 hours. []
A: Picoplatin is most stable in slightly acidic to neutral pH conditions (pH 3-5). [] It degrades significantly in alkaline solutions and shows some degradation in strongly acidic solutions. []
A: Picoplatin demonstrates instability in the presence of oxidizing agents like hydrogen peroxide, degrading considerably within 24 hours. [, ] It is relatively more stable under reducing conditions, though the concentration of reducing agents should be carefully controlled. []
A: Picoplatin exhibits good stability in 0.9% NaCl solution, with degradation not exceeding 4% at equilibrium. [] This stability in physiological saline is essential for its intravenous administration. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


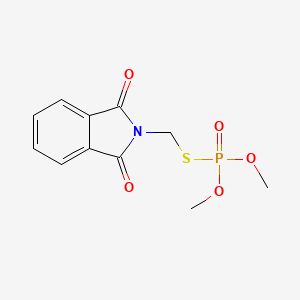

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)
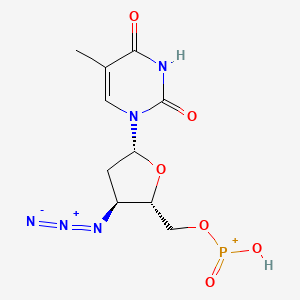
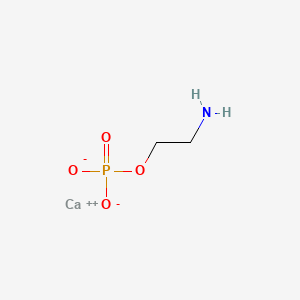
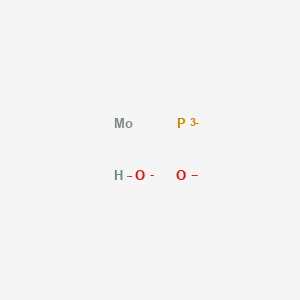
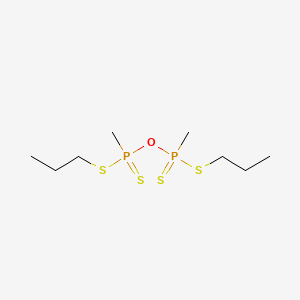
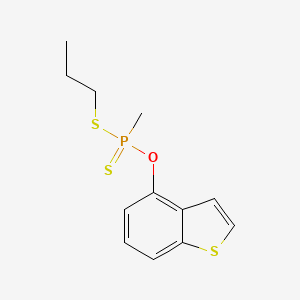
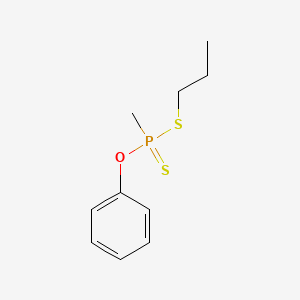

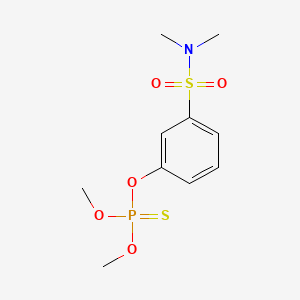
![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)
